molecular formula C11H16O2 B1330731 2-(2-Isopropylphenoxy)ethanol CAS No. 78014-31-0

2-(2-Isopropylphenoxy)ethanol

Cat. No.: B1330731
CAS No.: 78014-31-0
M. Wt: 180.24 g/mol
InChI Key: HGYJADMDWCVAIY-UHFFFAOYSA-N
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Description

2-(2-Isopropylphenoxy)ethanol is a synthetic organic compound belonging to the class of phenol ether alcohols. It is characterized by a phenolic ring substituted with an isopropyl group and linked to an ethanol moiety via an ether bond. This specific structure suggests potential utility in specialized research applications, which may include acting as a chemical intermediate in organic synthesis, a solvent for specific polymers or resins, or a substrate for studying structure-activity relationships in chemical biology. Researchers value this compound for its unique steric and electronic properties imparted by the isopropylphenoxy group, which can influence solubility, reactivity, and biological activity compared to its parent molecule, phenoxyethanol. While the precise mechanism of action is application-dependent, related phenoxyethanol compounds are known to exhibit antimicrobial properties through a multi-target mechanism that may include disruption of cellular membranes and interference with essential enzymatic processes . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-propan-2-ylphenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H16O2/c1-9(2)10-5-3-4-6-11(10)13-8-7-12/h3-6,9,12H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYJADMDWCVAIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90326089
Record name 2-(2-isopropylphenoxy)ethanol
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Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

78014-31-0
Record name NSC523917
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-isopropylphenoxy)ethanol
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Record name 2-(2-ISOPROPYLPHENOXY)ETHANOL
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Foundational & Exploratory

Spectroscopic data of 2-(2-Isopropylphenoxy)ethanol (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(2-Isopropylphenoxy)ethanol

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected spectroscopic data for 2-(2-Isopropylphenoxy)ethanol, a molecule incorporating alcohol, ether, and substituted aromatic functionalities. For researchers in materials science, drug development, and synthetic chemistry, precise structural confirmation is paramount. This document serves as a practical reference for identifying this compound, leveraging fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The analysis is built upon established spectroscopic rules and comparative data from analogous structures to provide a robust predictive framework.

Molecular Structure and Analytical Strategy

2-(2-Isopropylphenoxy)ethanol (Molecular Formula: C₁₁H₁₆O₂, Monoisotopic Mass: 180.115 g/mol ) possesses a unique combination of functional groups that yield a distinct spectroscopic fingerprint.[1] The structure consists of a 2-isopropylphenol core linked via an ether bond to an ethanol moiety. Our analytical approach involves dissecting the molecule into its constituent parts—the isopropyl group, the ortho-substituted benzene ring, and the hydroxyethyl chain—to predict the spectroscopic output from each technique.

Caption: Chemical Structure of 2-(2-Isopropylphenoxy)ethanol.

The following diagram illustrates the logical workflow for confirming the structure using a multi-spectroscopic approach.

workflow cluster_start Initial Analysis cluster_methods Spectroscopic Methods cluster_data Data Interpretation cluster_end Confirmation Compound 2-(2-Isopropylphenoxy)ethanol (C11H16O2) MS Mass Spectrometry (MS) Compound->MS IR Infrared (IR) Spectroscopy Compound->IR NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data IR_Data Functional Group Identification IR->IR_Data NMR_Data Carbon-Hydrogen Framework NMR->NMR_Data Structure Verified Structure MS_Data->Structure IR_Data->Structure NMR_Data->Structure

Caption: Workflow for Spectroscopic Structure Elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and spin-spin splitting patterns, a definitive structure can be established.

Expertise & Experience: The Rationale Behind NMR Analysis

For a molecule like 2-(2-Isopropylphenoxy)ethanol, ¹H NMR provides information on the number of distinct proton environments and their neighboring protons, while ¹³C NMR reveals the number of unique carbon atoms. The chemical shifts are highly sensitive to the electronic environment; for instance, protons and carbons near the electronegative oxygen atoms of the ether and alcohol groups are "deshielded" and will resonate at a higher frequency (downfield) compared to simple alkyl groups.[2]

¹H NMR Spectral Predictions

The ¹H NMR spectrum is predicted to show seven distinct signals. The integration ratio of these signals should correspond to the number of protons in each unique environment (6:1:4:2:2:1).

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Integration Rationale
Isopropyl -CH₃ (a)~1.2Doublet (d)6HSplit by the adjacent methine proton. Typical alkyl region.
Isopropyl -CH (b)~3.2Septet (sept)1HDeshielded by the aromatic ring. Split by six methyl protons.
Aromatic Ar-H (c)6.8 - 7.3Multiplet (m)4HComplex splitting due to ortho-substitution. Protons are in a standard aromatic region.
Ar-O-CH₂ (d)~4.1Triplet (t)2HDeshielded by two oxygen atoms. Split by adjacent -CH₂- protons.
HO-CH₂ (e)~3.9Triplet (t)2HDeshielded by the hydroxyl group. Split by adjacent -CH₂O- protons.
-OH (f)2.0 - 5.0Broad Singlet (br s)1HChemical shift is concentration and solvent-dependent.[2] Typically appears as a broad signal due to hydrogen bonding and chemical exchange.[3]
¹³C NMR Spectral Predictions

Due to molecular symmetry, the two methyl groups of the isopropyl substituent are equivalent. We predict a total of 9 distinct signals in the proton-decoupled ¹³C NMR spectrum.

Carbon Assignment Predicted δ (ppm) Rationale
Isopropyl -CH₃~23Standard chemical shift for methyl carbons on an isopropyl group.
Isopropyl -CH~27Methine carbon of the isopropyl group.
HO-CH₂-~62Carbon atom directly bonded to the hydroxyl group, deshielded by oxygen.[2]
Ar-O-CH₂-~70Carbon atom adjacent to the ether oxygen, experiencing significant deshielding.[2]
Aromatic C (4 carbons)110 - 130Unsubstituted aromatic carbons.
Aromatic C-O~155Aromatic carbon directly bonded to the ether oxygen, highly deshielded.
Aromatic C-CH~135Aromatic carbon bearing the isopropyl substituent.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 2-(2-Isopropylphenoxy)ethanol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ = 0.00 ppm).

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (hundreds to thousands) and a longer acquisition time are required.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal. Integrate the signals in the ¹H NMR spectrum.

  • Confirmation of -OH Signal: To unambiguously identify the hydroxyl proton signal, a "D₂O shake" experiment can be performed.[4] Add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The -OH proton will exchange with deuterium, causing its signal to disappear from the spectrum.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for the rapid identification of functional groups. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Expertise & Experience: Interpreting IR Spectra

The IR spectrum of 2-(2-Isopropylphenoxy)ethanol is expected to be dominated by features characteristic of its alcohol, ether, and aromatic components. The most prominent feature for an alcohol is the O-H stretching vibration, which appears as a strong and characteristically broad band due to intermolecular hydrogen bonding.[5][6] The C-O stretching vibrations for the alcohol and ether linkages, as well as aromatic C=C and C-H vibrations, provide further structural confirmation.

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity/Shape Rationale
Alcohol O-H Stretch3600 - 3200Strong, BroadCharacteristic of a hydrogen-bonded hydroxyl group.[5]
Aliphatic C-H Stretch3000 - 2850Medium-StrongFrom the isopropyl and ethyl groups.
Aromatic C-H Stretch3100 - 3000Medium-WeakStretching vibrations of hydrogens on the benzene ring.
Aromatic C=C Bending1600 & 1500MediumCharacteristic skeletal vibrations of the benzene ring.
Ether C-O-C Stretch1300 - 1200StrongAsymmetric stretching of the aryl-alkyl ether linkage.
Alcohol C-O Stretch1150 - 1050StrongStretching of the C-O bond in the primary alcohol.[7]
Experimental Protocol: IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a single drop of the neat liquid sample directly onto the crystal (e.g., diamond or germanium) of an ATR-FTIR spectrometer.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental absorptions.

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This pattern serves as a molecular fingerprint and allows for detailed structural elucidation.

Expertise & Experience: Predicting Fragmentation

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pathways are governed by the stability of the resulting ions and neutral radicals. For 2-(2-Isopropylphenoxy)ethanol, key fragmentations are expected to occur via alpha-cleavage (cleavage of the bond adjacent to an oxygen atom) and cleavage at the ether linkage.[5][8]

The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 180, corresponding to the molecular weight of the parent molecule.

Predicted Fragmentation Pathways

fragmentation Parent [C₁₁H₁₆O₂]⁺• m/z = 180 (Molecular Ion) Frag1 [C₁₀H₁₃O₂]⁺ m/z = 165 (-CH₃) Parent->Frag1 - •CH₃ Frag2 [C₉H₁₁O]⁺ m/z = 135 (Benzylic Cleavage) Parent->Frag2 - •CH(CH₃)₂ Frag3 [C₇H₇O]⁺ m/z = 107 (Phenoxy radical loss) Parent->Frag3 - •OCH₂CH₂OH Frag4 [CH₂OH]⁺ m/z = 31 (Alpha Cleavage) Parent->Frag4 - •Ar-O-CH₂

Caption: Predicted Major Fragmentation Pathways for 2-(2-Isopropylphenoxy)ethanol.

Predicted Key Fragment Ions
m/z Value Proposed Fragment Ion Neutral Loss Rationale
180[C₁₁H₁₆O₂]⁺•-Molecular Ion (M⁺•)
165[M - CH₃]⁺•CH₃Loss of a methyl radical from the isopropyl group, a common fragmentation for isopropyl-substituted aromatics. Data from 2-isopropylphenol shows a strong peak for the loss of methyl.[9]
135[C₉H₁₁O]⁺•OCH₂CH₂OHCleavage of the ether bond, resulting in the stable 2-isopropylphenoxy cation.
107[C₇H₇O]⁺•C₄H₉OLoss of the entire side chain to form a hydroxytropylium-like ion.
45[C₂H₅O]⁺•C₉H₁₁OCleavage of the ether bond to form the hydroxyethyl cation.
31[CH₂OH]⁺•C₁₀H₁₅OAlpha-cleavage adjacent to the alcohol oxygen, a very common pathway for primary alcohols.[10]
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for separation from any impurities. GC-MS is well-suited for a volatile compound like this.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum which is a plot of relative intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment peaks to deduce the fragmentation pattern, comparing it with predicted pathways.

Conclusion

The structural confirmation of 2-(2-Isopropylphenoxy)ethanol is reliably achieved through the synergistic use of NMR, IR, and MS. NMR spectroscopy provides an unambiguous map of the C-H framework. IR spectroscopy rapidly confirms the presence of key hydroxyl, ether, and aromatic functional groups. Finally, mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. This guide provides the predictive data and methodological foundation necessary for researchers to confidently identify and characterize this molecule.

References

  • Spectroscopy Online. (2017). Alcohols—The Rest of the Story. [Link]

  • OpenOChem Learn. Alcohols. [Link]

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  • Bertie, J. E., & Lan, Z. (2025). Spectral optical constants of ethanol and isopropanol from ultraviolet to far infrared.
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  • Doc Brown's Advanced Organic Chemistry. Mass spectrum of ethanol. [Link]

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Sources

An In-Depth Technical Guide to the Solubility of 2-(2-Isopropylphenoxy)ethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining the solubility of 2-(2-Isopropylphenoxy)ethanol in various organic solvents. In the absence of extensive published experimental data for this specific compound, this document serves as a first-principles guide, detailing the theoretical underpinnings and practical methodologies required to robustly characterize its solubility profile. Adherence to the principles and protocols outlined herein will ensure the generation of high-quality, reliable, and reproducible solubility data crucial for formulation development, process chemistry, and regulatory compliance.

Introduction to 2-(2-Isopropylphenoxy)ethanol and the Critical Role of Solubility

2-(2-Isopropylphenoxy)ethanol is an organic compound featuring a phenoxy group substituted with an isopropyl moiety and an ethanol tail. Its chemical structure suggests a molecule with moderate polarity, possessing both hydrophobic (the isopropyl-substituted phenyl ring) and hydrophilic (the hydroxyl group of the ethanol tail) characteristics.

Chemical Structure and Physicochemical Properties:

  • Molecular Formula: C₁₁H₁₆O₂

  • Molecular Weight: 180.24 g/mol

  • SMILES: CC(C)c1ccccc1OCCO

  • InChI Key: HGYJADMDWCVAIY-UHFFFAOYSA-N

  • Predicted XlogP3: 2.3

The solubility of an active pharmaceutical ingredient (API) or key intermediate like 2-(2-Isopropylphenoxy)ethanol is a critical physical property that profoundly influences its behavior throughout the drug development lifecycle.[1][2] Understanding its solubility in a range of organic solvents is paramount for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.[3]

  • Formulation Development: Designing stable and effective dosage forms, from oral solutions to parenteral formulations.[1][4] Poor solubility can lead to inadequate bioavailability and variable drug absorption.[1]

  • Analytical Method Development: Choosing suitable diluents for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy.

  • Toxicology Studies: Preparing accurate dosing solutions for in vitro and in vivo safety assessments.

This guide will equip the researcher with the necessary tools to experimentally determine the solubility of 2-(2-Isopropylphenoxy)ethanol, thereby mitigating risks and enabling informed decisions in the development process.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] This means that substances with similar intermolecular forces are more likely to be soluble in one another. For 2-(2-Isopropylphenoxy)ethanol, its solubility in a given organic solvent will be governed by a balance of the following intermolecular interactions:

  • Dispersion Forces (van der Waals): Present in all molecules, these forces will dominate interactions with non-polar solvents.

  • Dipole-Dipole Interactions: The ether and hydroxyl groups introduce polarity, allowing for interactions with other polar molecules.

  • Hydrogen Bonding: The terminal hydroxyl group can act as a hydrogen bond donor and acceptor, significantly influencing solubility in protic solvents.

Hansen Solubility Parameters (HSP): A Predictive Tool

To move beyond qualitative predictions, Hansen Solubility Parameters (HSP) provide a more quantitative framework for assessing solvent-solute compatibility.[6][7][8] The total Hildebrand solubility parameter is divided into three components:

  • δD: Energy from dispersion forces.

  • δP: Energy from dipolar intermolecular forces.

  • δH: Energy from hydrogen bonds.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method .[10][11][12][13] This method is considered the "gold standard" and involves creating a saturated solution of the solute in the solvent and then quantifying the concentration of the dissolved solute.[13]

Good Laboratory Practice (GLP) in Solubility Studies

To ensure the integrity and reliability of the generated data, all experimental work should adhere to the principles of Good Laboratory Practice (GLP).[14][15][16][17][18] This includes:

  • Proper Documentation: All experimental parameters, observations, and results should be meticulously recorded in a laboratory notebook.[15]

  • Equipment Calibration: All instruments, particularly analytical balances and chromatographs, must be properly calibrated and maintained.[15][16][17]

  • Material Characterization: The identity and purity of the 2-(2-Isopropylphenoxy)ethanol and all solvents should be confirmed.

  • Standard Operating Procedures (SOPs): All experimental procedures should be clearly defined and consistently followed.[15]

Step-by-Step Protocol for the Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring that true equilibrium solubility is achieved and accurately measured.

Materials and Equipment:

  • 2-(2-Isopropylphenoxy)ethanol (of known purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • Syringes

  • Volumetric flasks and pipettes

  • HPLC with a UV-Vis or Diode Array Detector (DAD) or a UV-Vis spectrophotometer

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_validation Validation prep1 Weigh excess 2-(2-Isopropylphenoxy)ethanol into vials prep2 Add a known volume of organic solvent prep1->prep2 equil Agitate at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-72 hours) prep2->equil sample1 Allow vials to stand, letting excess solid settle equil->sample1 sample2 Withdraw supernatant and filter through a syringe filter sample1->sample2 sample3 Dilute the filtrate with the appropriate solvent sample2->sample3 sample4 Quantify concentration using a validated analytical method (HPLC or UV-Vis) sample3->sample4 valid Repeat sampling at different time points (e.g., 24h, 48h, 72h) to ensure equilibrium is reached sample4->valid G start Define Analytical Target Profile col_sel Select Column (e.g., C18) start->col_sel mob_phase Choose Mobile Phase (e.g., Acetonitrile/Water) col_sel->mob_phase detector Set Detector Wavelength (based on UV scan) mob_phase->detector gradient Develop Gradient/Isocratic Elution detector->gradient inject Inject Standard Solutions gradient->inject eval Evaluate Peak Shape, Resolution, and Retention Time inject->eval validate Validate Method (Linearity, Accuracy, Precision) eval->validate

Caption: Logical flow for HPLC method development.

Key Steps in HPLC Method Development:

  • Column Selection: A reversed-phase C18 column is a good starting point for a molecule with the polarity of 2-(2-Isopropylphenoxy)ethanol.

  • Mobile Phase Selection: A mixture of acetonitrile and water or methanol and water is typically used for reversed-phase chromatography. The ratio can be adjusted to achieve optimal retention and peak shape. The use of a buffer may be necessary if the analyte has ionizable groups, though this is not the case for 2-(2-Isopropylphenoxy)ethanol. 3. Detector Wavelength Selection: Dissolve a small amount of the compound in a suitable solvent and scan its absorbance across the UV spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). The phenoxy group should provide a strong chromophore for UV detection.

  • Calibration Curve: Prepare a series of standard solutions of 2-(2-Isopropylphenoxy)ethanol of known concentrations. Inject these standards into the HPLC system and create a calibration curve by plotting the peak area against the concentration. This curve will be used to determine the concentration of the unknown samples.

  • Method Validation: The analytical method should be validated for linearity, accuracy, precision, and specificity according to established guidelines to ensure the reliability of the results.

UV-Vis Spectrophotometry as an Alternative

For a simpler, high-throughput approach, UV-Vis spectrophotometry can be used, provided that the solvent does not have significant absorbance at the λmax of 2-(2-Isopropylphenoxy)ethanol. [19][20][21][22]A calibration curve is generated by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the filtered sample can then be determined using this calibration curve.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility Data for 2-(2-Isopropylphenoxy)ethanol at 25°C

SolventPolarity IndexHydrogen Bonding CapabilitySolubility (mg/mL)Solubility (mol/L)
Hexane0.1Non-polar, AproticData to be determinedData to be determined
Toluene2.4Non-polar, AproticData to be determinedData to be determined
Dichloromethane3.1Polar, AproticData to be determinedData to be determined
Acetone5.1Polar, AproticData to be determinedData to be determined
Ethyl Acetate4.4Polar, AproticData to be determinedData to be determined
Isopropanol3.9Polar, ProticData to be determinedData to be determined
Ethanol4.3Polar, ProticData to be determinedData to be determined
Methanol5.1Polar, ProticData to be determinedData to be determined
Acetonitrile5.8Polar, AproticData to be determinedData to be determined
Water10.2Polar, ProticData to be determinedData to be determined

Note: This table is a template for presenting experimentally determined data. The values are not pre-existing and must be generated through the protocols described in this guide.

Conclusion

Characterizing the solubility of 2-(2-Isopropylphenoxy)ethanol in a range of organic solvents is a foundational step in its development for pharmaceutical or other applications. While published data for this specific molecule is scarce, a systematic and rigorous experimental approach, grounded in the principles of thermodynamics and executed with adherence to Good Laboratory Practice, will yield the high-quality data necessary for informed decision-making. The methodologies detailed in this guide, from the gold-standard shake-flask method to robust analytical quantification techniques, provide a comprehensive framework for researchers to thoroughly understand and document the solubility profile of 2-(2-Isopropylphenoxy)ethanol.

References

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  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

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  • Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC. Retrieved from [Link]

  • EMMA International. (2024, May 31). The Importance of Good Laboratory Practice (GLP). Retrieved from [Link]

  • iFormulate. (n.d.). A Quick Guide to Hansen Solubility Parameters. Retrieved from [Link]

  • Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds?. YouTube. Available at: [Link]

  • Al-Atrash, F., & El-Khatib, K. M. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific reports, 13(1), 17743. Available at: [Link]

  • Popa, G., et al. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 393-400.
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  • Certara. (n.d.). What is GLP (Good Laboratory Practice)?. Retrieved from [Link]

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  • Research Journal of Pharmacy and Technology. (n.d.). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Retrieved from [Link]

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A Technical Guide to 2-(2-Isopropylphenoxy)ethanol: Sourcing, Characterization, and Application for Pharmaceutical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-(2-Isopropylphenoxy)ethanol is a specialty chemical compound of significant interest to researchers in pharmaceutical development, primarily due to its structural relationship with the intravenous anesthetic agent Propofol. Its main application is as a characterized reference material for the identification and quantification of process-related impurities during the manufacturing and quality control of Propofol drug substance and product. This guide provides an in-depth analysis of the compound's chemical identity, its critical role in pharmaceutical analysis, current commercial availability, and a recommended workflow for its procurement and qualification. The inherent challenges in sourcing niche reference standards, including the necessity for rigorous in-house identity confirmation, are also discussed to ensure scientific integrity in research and drug development.

Chemical Identity and Physicochemical Properties

Accurate identification is the cornerstone of any chemical research. 2-(2-Isopropylphenoxy)ethanol is an aromatic ether-alcohol. Key identifiers and properties, compiled from various chemical databases, are summarized below.

IdentifierValueSource
Chemical Name 2-(2-Isopropylphenoxy)ethanolN/A
Synonyms 2-(2-propan-2-ylphenoxy)ethanol, Ethanol, 2-[2-(1-methylethyl)phenoxy]-[1]
CAS Number 78014-31-0[2][3]
Molecular Formula C₁₁H₁₆O₂[3][4]
Molecular Weight 180.24 g/mol [2]
Canonical SMILES CC(C)C1=CC=CC=C1OCCO[4]
InChIKey HGYJADMDWCVAIY-UHFFFAOYSA-N[4]

The Propofol Connection: Context in Pharmaceutical Development

The primary driver for the synthesis and commercial availability of 2-(2-Isopropylphenoxy)ethanol is its role as a potential impurity in the manufacturing of Propofol (2,6-diisopropylphenol). Pharmaceutical regulatory bodies worldwide require drug manufacturers to identify, quantify, and control impurities to ensure the safety and efficacy of the final drug product.

Structurally similar compounds like 2-(2-Isopropylphenoxy)ethanol can arise from several pathways:

  • Side Reactions: Originating from starting materials or intermediates used in the Propofol synthesis.

  • Raw Material Impurities: Present in the precursor chemicals, such as 2-isopropylphenol.

  • Degradation: Forming during storage or under specific stress conditions.

Therefore, access to a well-characterized standard of 2-(2-Isopropylphenoxy)ethanol is essential for analytical chemists to develop and validate methods (typically High-Performance Liquid Chromatography, HPLC) to monitor for its presence in batches of Propofol. Several suppliers market various Propofol impurities for this purpose.[5][6][7]

Commercial Availability and Supplier Analysis

The commercial availability of 2-(2-Isopropylphenoxy)ethanol is limited, characteristic of a niche analytical standard rather than a bulk commodity chemical. Researchers must exercise diligence when sourcing this compound.

Identified Suppliers

A summary of known suppliers is provided below. It is critical to note that availability and product specifications can change, and direct inquiry with the supplier is always recommended.

SupplierProduct Name/NumberCAS NumberNotes
Sigma-Aldrich (Merck) 2-(2-ISOPROPYLPHENOXY)ETHANOL AldrichCPR (Product No. S939692)78014-31-0Marketed under the "AldrichCPR" (Chemical Purchasing Research) line for early discovery researchers. The supplier explicitly states they do not collect analytical data and the buyer assumes full responsibility to confirm the product's identity and purity. All sales are final.[3]
Parchem 2-(2-Isopropylphenoxy)ethanol13899-23-5 (Note: Lists an alternate CAS)Lists the compound and multiple synonyms, including the correct CAS number 78014-31-0 in the synonym list.[1]

Disclaimer: This list is not exhaustive and is based on publicly available information. Inclusion does not constitute an endorsement.

Critical Sourcing Considerations: The "Buyer Beware" Principle

The note from Sigma-Aldrich is of paramount importance and reflects a common scenario for rare chemicals.[3] The "AldrichCPR" designation implies that the product is available for purchase but has not undergone the rigorous quality control testing typical of a certified reference standard.

For the target audience of drug development professionals, this necessitates a critical internal validation step. It is unacceptable to use such a material as a quantitative standard without first unequivocally confirming its identity and determining its purity. This is a fundamental principle of Good Manufacturing Practices (GMP) and analytical science.

Recommended Workflow for Procurement and Qualification

To ensure the scientific validity of any research or analysis using 2-(2-Isopropylphenoxy)ethanol, a systematic approach to procurement and qualification is required. The following workflow is recommended.

G Diagram 1: Workflow for Sourcing and Qualifying a Reference Standard cluster_0 Procurement Phase cluster_1 Internal Qualification Phase cluster_2 Decision & Use a Identify Potential Suppliers (e.g., Sigma-Aldrich, Parchem) b Request All Available Data (e.g., any existing spectra, CoA) a->b c Evaluate Supplier Disclaimers and Product Grade b->c d Procure Smallest Available Quantity for Initial Testing c->d e Structural Elucidation (NMR, High-Res MS) d->e f Confirm Identity Matches 2-(2-Isopropylphenoxy)ethanol e->f g Purity Assessment (HPLC-UV, qNMR, Titration) f->g h Assign Purity Value g->h i Does Identity & Purity Meet Requirements? h->i j Qualify Material for Use as In-House Reference Standard i->j Yes k Reject Lot & Source from Alternate Supplier i->k No

Caption: A logical workflow for the procurement and in-house qualification of a non-certified chemical standard.

Synthesis and Safety

Synthesis Overview

While specific, proprietary synthesis methods are not publicly disclosed by suppliers, the structure of 2-(2-Isopropylphenoxy)ethanol lends itself to a classic Williamson ether synthesis. This reaction would involve the deprotonation of 2-isopropylphenol with a suitable base (e.g., sodium hydroxide) to form the corresponding phenoxide, which then acts as a nucleophile to attack an electrophilic two-carbon synthon like ethylene oxide or 2-chloroethanol. Careful control of reaction conditions is necessary to minimize side products.

Safety and Handling
  • General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Likely Hazards: Based on its ether and alcohol functional groups, it should be treated as a potential eye and skin irritant. Avoid inhalation of vapors and direct contact with skin.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

2-(2-Isopropylphenoxy)ethanol serves a vital but highly specific role in pharmaceutical development as a reference standard for Propofol impurity analysis. Its commercial availability is restricted to a few specialty suppliers, and it is often sold without comprehensive analytical certification. This places the onus of rigorous identity confirmation and purity determination squarely on the end-user. For researchers and drug development professionals, adherence to a strict internal qualification protocol is not merely a suggestion but a requirement to ensure the accuracy, validity, and integrity of their analytical results and, ultimately, the safety of the pharmaceutical products they develop.

References

  • Google Patents. US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.
  • Google Patents. A kind of preparation method of 2 isopropylidene amino ethoxy-ethanol.
  • Google Patents. EP1925610A1 - Production process of 2-aminooxyethanol.
  • PubChemLite. 2-(2-isopropylphenoxy)ethanol (C11H16O2). [Link]

  • Pharmaffiliates. Propofol-impurities. [Link]

  • SynZeal. Propofol EP Impurity G. [Link]

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Thermochemical data for 2-(2-Isopropylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermochemical Landscape of 2-(2-Isopropylphenoxy)ethanol

Abstract

Thermochemical data are fundamental to the safe, efficient, and scalable development of chemical processes, particularly within the pharmaceutical and specialty chemical industries. This whitepaper addresses the notable absence of publicly available thermochemical data for 2-(2-Isopropylphenoxy)ethanol, a molecule of interest due to its structural motifs commonly found in developmental drug candidates and other advanced materials. In the absence of established values, this guide provides a comprehensive framework for both the experimental determination and computational prediction of key thermochemical properties such as enthalpy of formation and heat capacity. We present detailed, field-proven protocols for calorimetric measurements and outline robust computational chemistry workflows, specifically leveraging the G3MP2 composite method. This document is intended to serve as a vital resource for researchers, process chemists, and drug development professionals, enabling them to generate and apply critical thermochemical data for novel compounds, thereby ensuring process safety, optimizing reaction conditions, and accelerating development timelines.

The Critical Role of Thermochemical Data in Chemical Development

The molecular structure of 2-(2-Isopropylphenoxy)ethanol, featuring an ether linkage, a hydroxyl group, and a substituted aromatic ring, is representative of a class of compounds with significant potential in various applications, including as pharmaceutical intermediates and specialty solvents. Understanding the thermochemical properties of such molecules is not merely an academic exercise; it is a prerequisite for safe and efficient process scale-up. Key parameters like the enthalpy of formation (ΔfH°), enthalpy of combustion (ΔcH°), and specific heat capacity (Cp) are instrumental in:

  • Hazard Assessment: Predicting the potential for thermal runaway reactions.

  • Process Design: Engineering appropriate heat transfer systems for reactors.

  • Reaction Optimization: Determining the energy balance of a chemical transformation.

  • Computational Modeling: Providing accurate parameters for process simulation and kinetic modeling.

Given the lack of available data for 2-(2-Isopropylphenoxy)ethanol, this guide provides the necessary theoretical foundation and practical methodologies to bridge this information gap.

Experimental Determination of Thermochemical Properties

Direct experimental measurement remains the gold standard for obtaining accurate thermochemical data. Calorimetry, the science of measuring heat changes, is the primary tool for this purpose.[1][2][3]

Determining the Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation of an organic compound can be derived from its experimentally determined enthalpy of combustion using Hess's Law.[4][5][6] A bomb calorimeter is the instrument of choice for this measurement.[7]

  • Sample Preparation: A precisely weighed sample (typically 0.5 - 1.0 g) of high-purity 2-(2-Isopropylphenoxy)ethanol is placed in a crucible within the bomb calorimeter's sealed vessel ("bomb").

  • Pressurization: The bomb is purged and then filled with high-pressure (ca. 30 atm) pure oxygen to ensure complete combustion.

  • Assembly: The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision (to ±0.001 °C).

  • Ignition: The sample is ignited via an electrical fuse.

  • Temperature Monitoring: The temperature of the surrounding water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Data Analysis: The corrected temperature rise is used to calculate the heat released during combustion. The energy equivalent of the calorimeter (determined by combusting a standard substance like benzoic acid) is used to convert the temperature change into energy.

Diagram of Bomb Calorimetry Workflow

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Weigh Sample B Place in Crucible A->B C Seal in Bomb B->C D Pressurize with O2 C->D E Submerge Bomb in Water D->E F Record Initial Temp. E->F G Ignite Sample F->G H Record Temp. Change G->H I Calculate Corrected Temp. Rise H->I J Determine Heat Released (q) I->J K Calculate Enthalpy of Combustion (ΔcH°) J->K L Calculate Enthalpy of Formation (ΔfH°) via Hess's Law K->L

Caption: Workflow for determining enthalpy of combustion.

Measuring Heat Capacity with a Differential Scanning Calorimeter (DSC)

The specific heat capacity of 2-(2-Isopropylphenoxy)ethanol can be determined using Differential Scanning Calorimetry (DSC), which measures the difference in heat flow between a sample and a reference as a function of temperature.

  • Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

  • Baseline Measurement: An empty sample pan and an empty reference pan are run through the desired temperature program (e.g., 25 °C to 100 °C at a controlled heating rate) to establish the baseline heat flow.

  • Standard Measurement: A known mass of a standard material with a well-documented heat capacity (e.g., sapphire) is placed in the sample pan, and the temperature program is repeated.

  • Sample Measurement: A known mass of 2-(2-Isopropylphenoxy)ethanol is placed in the sample pan, and the same temperature program is run.

  • Calculation: The heat capacity of the sample is calculated by comparing the heat flow required to heat the sample to that required to heat the standard material, after subtracting the baseline.

Computational Thermochemistry: A Predictive Approach

In parallel with experimental work, or as a standalone predictive tool, computational chemistry offers a powerful means to estimate thermochemical properties.[8][9] High-level composite methods, such as the Gaussian-n (G*) theories, provide a good balance of accuracy and computational cost for molecules of this size.[10][11] We specifically recommend the G3MP2 method due to its proven reliability for organic molecules.[12][13][14]

The G3MP2 Composite Method

The G3MP2 method calculates the total energy of a molecule by combining the results of several calculations at different levels of theory and with different basis sets. This approach aims to approximate a very high-level calculation at a fraction of the computational cost. The final energy is used to derive the enthalpy of formation.

The calculation of the standard enthalpy of formation (ΔfH°(298K)) involves the following steps:

  • Geometry Optimization: The molecular geometry of 2-(2-Isopropylphenoxy)ethanol is optimized at the B3LYP/6-31G(d) level of theory.

  • Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single-Point Energy Calculations: A series of higher-level single-point energy calculations are performed on the optimized geometry.

  • G3MP2 Energy Calculation: The individual energy components are combined according to the G3MP2 recipe to yield a total electronic energy at 0 K (E0).

  • Atomization Energy: The same procedure is performed for the constituent atoms (Carbon, Hydrogen, Oxygen).

  • Enthalpy of Formation at 0 K: The enthalpy of formation at 0 K is calculated using the atomization energy approach, which combines the calculated atomization energy with the experimental enthalpies of formation of the atoms.

  • Enthalpy of Formation at 298 K: The value is corrected to 298.15 K using the calculated thermal corrections.

Diagram of G3MP2 Computational Workflow

G A Input Structure 2-(2-Isopropylphenoxy)ethanol B Geometry Optimization B3LYP/6-31G(d) A->B C Frequency Calculation (ZPVE & Thermal Corr.) B->C D Higher-Level Single-Point Energy Calculations B->D E Combine Energies (G3MP2 Total Energy) C->E D->E F Calculate Atomization Energy E->F G Calculate ΔfH° (0 K) F->G H Apply Thermal Correction G->H I Final ΔfH° (298.15 K) H->I

Caption: G3MP2 workflow for enthalpy of formation.

Data Summary and Comparative Analysis

While no direct data exists for 2-(2-Isopropylphenoxy)ethanol, we can compile data for structurally related compounds to provide context and a basis for comparison.

CompoundFormulaMolecular Weight ( g/mol )PropertyValueSource
2-PhenoxyethanolC8H10O2138.16Cp,liquid (J/mol·K) at 298.15 K294.63[15]
Propylene glycol phenyl etherC9H12O2152.19Boiling Point (°C)242.7[16]
Propylene glycol phenyl etherC9H12O2152.19Heat of Vaporization (kJ/mol)51.4[17]
2-PropoxyethanolC5H12O2104.15Cp,liquid (J/mol·K) at 298.15 K241.78[18]
Isopropyl AlcoholC3H8O60.10ΔfH°liquid (kJ/mol)-318.2[19][20]
EthanolC2H6O46.07ΔfH°liquid (kJ/mol)-277.38[21]

The expected values for 2-(2-Isopropylphenoxy)ethanol would logically fall within a range informed by these related structures. For instance, its heat capacity would be expected to be higher than that of 2-phenoxyethanol due to the additional isopropyl group.

Conclusion and Recommendations

The thermochemical characterization of novel molecules like 2-(2-Isopropylphenoxy)ethanol is a critical step in their development pathway. This guide provides a dual-pronged strategy, combining rigorous experimental protocols with validated computational methods, to reliably determine essential thermochemical data. We advocate for an integrated approach where computational predictions are used to guide and later validate experimental findings. This synergy between theory and experiment provides the highest level of confidence in the resulting data, ensuring a foundation of safety and efficiency for future process development and scale-up activities. The methodologies outlined herein are robust, widely applicable, and represent the best practices in the field of thermochemistry.

References

  • Svoboda, V.; Zabransky, M.; Barta, M. Molar heat capacities of 2-methoxyethanol, 2-ethoxyethanol, and 2-propoxyethanol in the temperature range from 298K to 330K. J. Chem. Thermodynam., 1991, 23, 711-712. [Link]

  • Nichols, N.; Wadsö, I. Thermochemistry of solutions of biochemical model compounds. 3. Some benzene derivatives in aqueous solution. J. Chem. Thermodynam., 1975, 7, 329-336. [Link]

  • Wikipedia. Ethanol (data page). [Link]

  • The Organic Chemistry Tutor. (2016, December 18). Calorimetry Problems, Thermochemistry Practice, Specific Heat Capacity, Enthalpy Fusion, Chemistry [Video]. YouTube. [Link]

  • Bachrach, S. M. (2015, March 25). Thermodynamic Evaluation of Aromatic CH/π Interactions and Rotational Entropy in a Molecular Rotor. Computational Chemistry Highlights. [Link]

  • Janoschek, R., & Rossi, M. J. (2002). Thermochemical properties from G3MP2B3 calculations, set-2: Free radicals with special consideration of CH2==CH-C•-CH2, cyclo-•C5H5, •CH2OOH, HO-•CO, and HC(O)O•. International Journal of Chemical Kinetics, 34(11), 663-678. [Link]

  • Wikipedia. Quantum chemistry composite methods. [Link]

  • Nagwa. (2021, October 5). Determining the Standard Enthalpy of Formation of Ethanol Using Standard Enthalpies of Combustion [Video]. Nagwa. [Link]

  • University of Sydney. Using calorimeters for accurate heat measurement. Student Academic Success. [Link]

  • CrashCourse. (2013, June 24). Calorimetry: Crash Course Chemistry #19 [Video]. YouTube. [Link]

  • Blanquart, G., & Pitsch, H. (2007). Thermochemical properties of polycyclic aromatic hydrocarbons (PAH) from G3MP2B3 calculations. The Journal of physical chemistry. A, 111(28), 6510–6520. [Link]

  • Schümperli, A. G3(MP2) Theory. [Link]

  • Wikipedia. Isopropyl alcohol (data page). [Link]

  • Allen. Calculate the enthalpy of formation of ethyl alcohol from the following data. [Link]

  • Verevkin, S. P., & Samarov, A. A. (2022). Thermochemistry in 21 st century – Quo Vadis? In silico assisted diagnostics of available thermochemical data. arXiv preprint arXiv:2210.05215. [Link]

  • Solubility of Things. Calorimetry: Techniques and Applications. [Link]

  • OECD. (2004). SIDS INITIAL ASSESSMENT PROFILE: PROPYLENE GLYCOL PHENYL ETHER. [Link]

  • Mr. Jeff Astor. (2016, January 28). Standard Enthalpy of Formation for Ethanol [Video]. YouTube. [Link]

  • Ri, Y., et al. (2022). An extensive theoretical study on the thermochemistry of aromatic compounds: from electronic structure to group additivity values. Physical Chemistry Chemical Physics, 24(30), 17764-17782. [Link]

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Methodological & Application

Application Notes & Protocols: Strategic Etherification of 2-Isopropylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The etherification of 2-isopropylphenol is a critical transformation for synthesizing a variety of chemical entities, from pharmaceutical intermediates to specialty polymers. The ortho-isopropyl group introduces steric considerations that necessitate a carefully optimized approach to achieve high yields and selectivity. This document provides an in-depth guide to the reaction conditions for the etherification of 2-isopropylphenol, grounded in the principles of the Williamson ether synthesis. It details the mechanistic rationale behind experimental choices, offers validated protocols, and explores advanced catalytic systems to overcome common challenges.

Introduction: The Significance of 2-Isopropylphenol Ethers

2-Isopropylphenol is a key structural motif in various commercially important compounds, including the widely used anesthetic, Propofol (2,6-diisopropylphenol). Its ether derivatives are valuable synthetic intermediates and target molecules in agrochemicals, fragrances, and materials science. The ether linkage imparts specific physicochemical properties, such as increased lipophilicity and metabolic stability, which are crucial in drug development.

The primary challenge in the etherification of 2-isopropylphenol lies in mitigating the steric hindrance imposed by the ortho-isopropyl group. This guide focuses on the Williamson ether synthesis, a robust and versatile method for forming the ether C-O bond, and elucidates the critical parameters that govern its success.[1][2]

Mechanistic Framework: The Williamson Ether Synthesis

The etherification of 2-isopropylphenol typically proceeds via the Williamson ether synthesis, a classic SN2 (bimolecular nucleophilic substitution) reaction.[2] The process involves two fundamental steps:

  • Deprotonation: The acidic phenolic proton of 2-isopropylphenol is abstracted by a suitable base to form a nucleophilic phenoxide anion.

  • Nucleophilic Attack: The resulting 2-isopropylphenoxide attacks an electrophilic alkylating agent (typically an alkyl halide), displacing a leaving group to form the desired ether.[3]

The reaction is a concerted, single-step process where the nucleophile attacks the carbon atom from the backside of the leaving group.[2][4]

Williamson_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol 2-Isopropylphenol Phenoxide 2-Isopropylphenoxide Anion Phenol->Phenoxide Deprotonation Base Base (e.g., NaH) Base->Phenoxide HB H-Base⁺ Phenoxide_ref 2-Isopropylphenoxide AlkylHalide Alkyl Halide (R-X) TransitionState [Transition State]‡ AlkylHalide->TransitionState Ether Product Ether TransitionState->Ether Halide Halide Anion (X⁻) TransitionState->Halide Leaving Group Departure Phenoxide_ref->TransitionState Nucleophilic Attack

Caption: General mechanism of the Williamson ether synthesis.

The efficiency of this SN2 pathway is highly dependent on steric factors. For successful etherification, the alkylating agent should ideally be a methyl or primary alkyl halide.[4][5] Secondary alkyl halides can lead to a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively yield the alkene via an E2 elimination pathway.[2]

Optimizing Reaction Parameters

The success of the etherification hinges on the judicious selection of the base, alkylating agent, solvent, and, in some cases, a catalyst.

Choice of Base

The base must be strong enough to quantitatively deprotonate the phenol (pKa ≈ 10) but should not promote side reactions. The choice of base influences the reaction rate and overall yield.

BaseStrengthKey CharacteristicsSuitability for 2-Isopropylphenol
Sodium Hydride (NaH) StrongIrreversibly deprotonates the phenol, driving the reaction forward by releasing H₂ gas.[4] Requires an anhydrous aprotic solvent.Excellent. A common and highly effective choice for ensuring complete phenoxide formation.
Potassium Carbonate (K₂CO₃) ModerateA weaker, non-hygroscopic solid base. Often used in polar aprotic solvents like DMF or acetone.[6]Very Good. A practical and safer alternative to NaH, often sufficient for high yields.
Sodium Hydroxide (NaOH) StrongInexpensive and readily available. Can be used in aqueous-organic biphasic systems with a phase-transfer catalyst.Good. Effective, especially in phase-transfer catalysis (PTC) setups.
Sodium Bicarbonate (NaHCO₃) WeakGenerally too weak for efficient deprotonation of phenols unless a highly reactive alkylating agent is used.[6]Not Recommended. Insufficiently basic for this sterically hindered phenol.
The Alkylating Agent (Electrophile)

The structure of the alkylating agent is paramount. As dictated by the SN2 mechanism, reactivity decreases in the order: Methyl > Primary > Secondary >> Tertiary .[2]

  • Alkyl Halides (R-X): The reactivity of the halide leaving group follows the trend I > Br > Cl. Alkyl bromides and iodides are preferred for their higher reactivity.

  • Alkyl Sulfates: Dimethyl sulfate and diethyl sulfate are highly reactive and effective methylating and ethylating agents, respectively.[6] They are, however, highly toxic and must be handled with extreme caution.

  • Alkyl Sulfonates (R-OTs, R-OMs): Tosylates (Ts) and mesylates (Ms) are excellent leaving groups, making them highly effective alkylating agents, often prepared from the corresponding alcohol.[1]

Solvent Selection

The solvent plays a crucial role in solvating the phenoxide and influencing the kinetics of the SN2 reaction. Polar aprotic solvents are generally preferred as they solvate the cation but not the nucleophilic anion, thereby increasing its reactivity.[5]

SolventTypeRationale for Use
N,N-Dimethylformamide (DMF) Polar AproticHigh boiling point allows for a wide range of reaction temperatures. Excellent at solvating cations, enhancing phenoxide nucleophilicity.[5]
Acetonitrile (ACN) Polar AproticLower boiling point than DMF, useful for reactions that require milder heating. Also effectively enhances nucleophilicity.[5]
Tetrahydrofuran (THF) Polar AproticA good choice for use with strong bases like NaH. Its lower polarity compared to DMF can sometimes be advantageous in controlling reactivity.
Acetone Polar AproticOften used with K₂CO₃ in what is known as the "acetone/K₂CO₃" method. The refluxing temperature of acetone is suitable for many simple alkylations.
Solvent-Free Conditions N/AEnvironmentally friendly ("green chemistry") approach. Often facilitated by a phase-transfer catalyst to ensure adequate mixing and reactivity of the solid and liquid phases.[6][7]
Advanced Methodologies: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., an aqueous phase containing the phenoxide and an organic phase with the alkyl halide).[8] The PTC, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a polyethylene glycol (PEG), transports the phenoxide anion from the aqueous to the organic phase, where it can react.[6][7][9]

Advantages of PTC:

  • Avoids the need for expensive, anhydrous polar aprotic solvents.

  • Uses inexpensive bases like NaOH.

  • Often results in faster reaction rates and milder conditions.

PTC_Workflow node_aq Aqueous Phase 2-Isopropylphenol (ArOH) + NaOH Na⁺ + ArO⁻ node_ptc PTC Cycle | {Q⁺X⁻ | Q⁺ArO⁻} node_aq->node_ptc ArO⁻ transported to organic phase node_org Organic Phase Alkyl Halide (R-X) + Product (ArOR) node_org->node_ptc X⁻ transported to aqueous phase node_ptc->node_org ArO⁻ reacts with R-X

Caption: Workflow of Phase-Transfer Catalysis (PTC).

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Alkylating agents can be toxic and corrosive.

Protocol 1: Standard Etherification using Sodium Hydride in DMF

This protocol is a robust method suitable for a wide range of primary alkyl halides.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-isopropylphenol (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of phenol).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: H₂ gas is evolved.

  • Phenoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction can be gently heated (e.g., to 50-60 °C) to accelerate the conversion if necessary.[5] Monitor progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of water to destroy any excess NaH.

  • Extraction: Transfer the mixture to a separatory funnel, dilute with more water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether) (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Etherification using Potassium Carbonate in Acetonitrile

This is a milder, safer alternative to the NaH protocol.

  • Setup: To a round-bottom flask, add 2-isopropylphenol (1.0 eq), finely ground potassium carbonate (K₂CO₃, 2.0-3.0 eq), and the alkyl halide (1.2-1.5 eq).

  • Solvent Addition: Add acetonitrile (ACN) or DMF (approx. 10 mL per gram of phenol).[5]

  • Reaction: Heat the mixture to reflux (for ACN) or 80-100 °C (for DMF) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 6-24 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the solid K₂CO₃.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: Phase-Transfer Catalysis (PTC) Method

This protocol is ideal for scalability and avoids anhydrous solvents.

  • Setup: In a round-bottom flask, combine 2-isopropylphenol (1.0 eq), the alkyl halide (1.2 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05-0.1 eq).

  • Solvent Addition: Add toluene or dichloromethane as the organic solvent and an aqueous solution of sodium hydroxide (e.g., 20-50% w/v, 3.0-5.0 eq).

  • Reaction: Stir the biphasic mixture vigorously at a temperature between room temperature and 70 °C for 2-8 hours. Vigorous stirring is essential to maximize the interfacial area.

  • Monitoring: Monitor the reaction by TLC, taking samples from the organic layer.

  • Work-up: After completion, transfer the mixture to a separatory funnel and separate the layers.

  • Extraction & Purification: Wash the organic layer with water and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or distillation.

Conclusion

The successful etherification of 2-isopropylphenol via the Williamson synthesis is readily achievable through the careful control of reaction parameters. For laboratory-scale synthesis requiring high yields, the use of a strong base like sodium hydride in an aprotic solvent such as DMF provides a reliable pathway. For larger-scale or process-oriented applications, methods employing potassium carbonate or phase-transfer catalysis offer significant advantages in terms of safety, cost, and environmental impact. The choice of a primary alkylating agent is critical in all cases to avoid the competing E2 elimination pathway and ensure the selective formation of the desired ether product.

References

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Google Patents. (1981). EP0037353A1 - Process for the etherification of phenols.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (1995). CN1197785A - Preparation of o-isopropyl phenol.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2000). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Alkylation of Phenol: A Mechanistic View. Retrieved from [Link]

  • PTC Organics, Inc. (n.d.). PTC Etherification of a Phenol. Retrieved from [Link]

  • ResearchGate. (2000). Etherification of Phenols Catalysed by Solid-Liquid Phase Transfer Catalyst PEG400 without Solvent. Retrieved from [Link]

  • ResearchGate. (n.d.). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. Retrieved from [Link]

Sources

Application Note: Orthogonal Protecting Group Strategies for 2-(2-Isopropylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Bifunctionality in Complex Synthesis

In the landscape of multi-step organic synthesis, the ability to selectively mask and unmask reactive functional groups is paramount. This necessity is elegantly addressed through the use of protecting groups. The target molecule, 2-(2-Isopropylphenoxy)ethanol, presents a classic challenge in synthetic strategy due to its bifunctional nature, containing both a primary alcohol and a phenolic hydroxyl group. These two groups exhibit distinct yet often overlapping reactivities, necessitating a carefully orchestrated protection strategy to achieve desired chemical transformations on other parts of the molecule without unintended side reactions.

This application note provides a detailed guide to the theory and practice of selecting and implementing orthogonal protecting group strategies for 2-(2-Isopropylphenoxy)ethanol. We will explore field-proven protocols for the selective protection and deprotection of the primary alcohol and the phenol, emphasizing the principles of chemical selectivity, reaction mechanism, and strategic planning that underpin a successful synthetic campaign. The protocols described herein are designed to be robust and reproducible, providing researchers in drug development and chemical synthesis with a reliable toolkit for managing complex molecular architectures.

The Strategic Imperative: Why Orthogonality is Key

The core challenge presented by 2-(2-Isopropylphenoxy)ethanol lies in the differential reactivity of its two hydroxyl groups. The phenolic hydroxyl is acidic (pKa ≈ 10) and readily deprotonated, while the primary alcohol is significantly less acidic (pKa ≈ 16-18) and more nucleophilic. A successful protecting group strategy hinges on orthogonality : the ability to remove one protecting group in the presence of another by employing specific, non-interfering reaction conditions. This allows for the sequential unmasking and reaction of the functional groups, providing precise control over the synthetic route.

Our strategic approach will focus on two robust and widely adopted classes of protecting groups:

  • Silyl Ethers for the primary alcohol.

  • Acetals (e.g., MOM ether) or Benzyl Ethers for the more acidic phenol.

This combination is chosen for its well-established orthogonality, with silyl ethers being labile to fluoride ions or acid, while MOM ethers are typically cleaved under acidic conditions and benzyl ethers via hydrogenolysis.

G cluster_0 Orthogonal Protection Strategy cluster_1 Selective Deprotection Pathways mol 2-(2-Isopropylphenoxy)ethanol step1 Protect Primary Alcohol (e.g., TBDMSCl, Imidazole) mol->step1 prot_alcohol Phenol Free, Alcohol Protected step1->prot_alcohol step2 Protect Phenol (e.g., MOMCl, DIPEA) prot_alcohol->step2 fully_prot Fully Protected Intermediate step2->fully_prot deprot_alc Deprotect Alcohol (e.g., TBAF) fully_prot->deprot_alc deprot_phenol Deprotect Phenol (e.g., HCl) fully_prot->deprot_phenol final_alc_free Alcohol Free, Phenol Protected deprot_alc->final_alc_free final_phenol_free Phenol Free, Alcohol Protected deprot_phenol->final_phenol_free

Figure 1: Orthogonal protection and deprotection workflow for 2-(2-Isopropylphenoxy)ethanol.

Protocol I: Selective Protection of the Primary Alcohol

The primary alcohol's greater nucleophilicity can be exploited for selective protection under carefully controlled conditions. We recommend the use of a sterically hindered silyl ether, the tert-butyldimethylsilyl (TBDMS) group, which displays excellent stability across a wide range of reaction conditions but can be cleaved selectively.

Mechanism of Silylation

The reaction proceeds via nucleophilic attack of the primary alcohol on the silicon atom of tert-butyldimethylsilyl chloride (TBDMSCl). An imidazole base acts as a catalyst by forming a more reactive silylimidazolium intermediate and also serves as an acid scavenger for the HCl generated. The steric bulk of the tert-butyl group favors reaction at the less hindered primary alcohol over the phenolic hydroxyl.

Detailed Experimental Protocol: TBDMS Protection

Materials:

  • 2-(2-Isopropylphenoxy)ethanol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (Argon), add 2-(2-Isopropylphenoxy)ethanol (1.0 eq).

  • Dissolve the substrate in anhydrous DCM (approx. 0.1 M concentration).

  • Add imidazole (2.5 eq) to the solution and stir until it dissolves.

  • Add TBDMSCl (1.2 eq) portion-wise at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the TBDMS-protected product.

Parameter Condition Rationale
Solvent Anhydrous DichloromethaneAprotic, inert solvent that solubilizes reactants well.
Base ImidazoleCatalyzes the reaction and neutralizes the HCl byproduct.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction; warming ensures completion.
Stoichiometry Slight excess of TBDMSClDrives the reaction to completion.

Protocol II: Protection of the Phenolic Hydroxyl Group

With the primary alcohol masked, the phenolic hydroxyl group can be protected. The choice of protecting group depends on the planned downstream synthetic steps. Here, we detail the use of a methoxymethyl (MOM) ether, which is stable to a wide range of nucleophilic and basic conditions.

Mechanism of MOM Ether Formation

The phenol is first deprotonated by a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form a phenoxide. This highly nucleophilic phenoxide then displaces the chloride from methoxymethyl chloride (MOMCl) in a standard Williamson ether synthesis.

Detailed Experimental Protocol: MOM Protection

Materials:

  • TBDMS-protected 2-(2-Isopropylphenoxy)ethanol

  • Methoxymethyl chloride (MOMCl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the TBDMS-protected substrate (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add DIPEA (3.0 eq) dropwise, followed by the slow addition of MOMCl (1.5 eq). Caution: MOMCl is a carcinogen. Handle with appropriate safety precautions in a fume hood.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the fully protected product via flash column chromatography.

Parameter Condition Rationale
Base DIPEAA bulky, non-nucleophilic base that effectively deprotonates the phenol without competing in the Sₙ2 reaction.
Reagent MOMClForms a stable acetal protecting group.
Temperature 0 °C to Room TemperatureControls the initial reactivity and prevents potential side reactions.

Orthogonal Deprotection: The Key to Synthetic Flexibility

The true utility of this strategy is realized during the deprotection steps, where each group can be removed independently.

G cluster_0 Pathway A: Alcohol Deprotection cluster_1 Pathway B: Phenol Deprotection start Fully Protected TBDMS-(O)-R-(O)-MOM cond_a TBAF, THF start->cond_a cond_b HCl, MeOH start->cond_b prod_a Free Alcohol HO-R-(O)-MOM cond_a->prod_a prod_b Free Phenol TBDMS-(O)-R-OH cond_b->prod_b

Figure 2: Selective deprotection pathways demonstrating orthogonality.

Protocol IIIA: Selective Deprotection of the TBDMS Ether

The silicon-oxygen bond is highly susceptible to cleavage by fluoride ions due to the high strength of the silicon-fluoride bond. Tetrabutylammonium fluoride (TBAF) is a common and effective reagent for this transformation.

Procedure:

  • Dissolve the fully protected substrate (1.0 eq) in tetrahydrofuran (THF).

  • Add a solution of TBAF (1.0 M in THF, 1.2 eq) dropwise at room temperature.

  • Stir for 1-2 hours, monitoring by TLC.

  • Once complete, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography to yield the MOM-protected phenol with a free primary alcohol.

Protocol IIIB: Selective Deprotection of the MOM Ether

MOM ethers are a type of acetal and are readily cleaved under acidic conditions. This provides a clean and orthogonal method for deprotection in the presence of an acid-stable TBDMS group.

Procedure:

  • Dissolve the fully protected substrate (1.0 eq) in methanol (MeOH).

  • Add concentrated hydrochloric acid (HCl, 2-4 eq) dropwise at room temperature.

  • Stir for 2-4 hours, monitoring by TLC.

  • Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography to yield the TBDMS-protected alcohol with a free phenol.

Conclusion

The successful synthesis of complex molecules like 2-(2-Isopropylphenoxy)ethanol relies on a robust and well-planned protecting group strategy. The combination of a TBDMS ether for the primary alcohol and a MOM ether for the phenol offers an excellent example of an orthogonal system. This approach provides the synthetic chemist with the flexibility to unmask either hydroxyl group selectively, opening up a wide array of possibilities for subsequent chemical modifications. The protocols detailed in this note are designed to be a reliable starting point for researchers, emphasizing safety, efficiency, and a deep understanding of the underlying chemical principles.

References

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. [Link]

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191. [Link]

  • Gras, J. L., Chang, Y. Y. K. W., & Guerin, A. (1985). A convenient and general synthesis of methoxymethyl (MOM) and other alkoxymethyl ethers of alcohols. Synthesis, 1985(01), 74–76. [Link]

Validation & Comparative

A Researcher's Guide to the Biological Activity of Novel 2-(2-Isopropylphenoxy)ethanol Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of the biological activities of novel 2-(2-Isopropylphenoxy)ethanol derivatives. Moving beyond a simple recitation of facts, this document, compiled by a Senior Application Scientist, delves into the causality behind experimental choices, validates protocols, and offers a comparative analysis against established alternatives, supported by experimental data.

The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a cornerstone of medicinal chemistry. Phenoxyethanol derivatives have long been recognized for their diverse biological activities, serving as valuable scaffolds in drug discovery.[1][2] This guide focuses on a specific subclass: novel 2-(2-Isopropylphenoxy)ethanol derivatives. By exploring their antimicrobial, antioxidant, and anticancer potential, we aim to provide a comprehensive resource for researchers looking to innovate in this chemical space.

The Chemical Foundation: Understanding the 2-(2-Isopropylphenoxy)ethanol Scaffold

The core structure of 2-(2-Isopropylphenoxy)ethanol, featuring a phenol ring substituted with an isopropyl group and an ethanol chain linked via an ether bond, provides a versatile backbone for chemical modification. The lipophilicity imparted by the isopropyl group and the hydrogen bonding capabilities of the hydroxyl group are key determinants of its biological interactions.[3] Structure-activity relationship (SAR) studies on analogous phenolic compounds have demonstrated that modifications to the aromatic ring and the ethanol side chain can significantly modulate biological activity.[4][5]

Antimicrobial Activity: A New Generation of Preservatives and Therapeutics

Phenoxyethanol itself is a well-established preservative in cosmetic and pharmaceutical products, known for its broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as yeasts.[1][6] The development of novel derivatives aims to enhance this activity and potentially overcome microbial resistance.

Comparative Analysis of Antimicrobial Efficacy

A study on 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acid and dipeptide derivatives demonstrated potent antibacterial and antifungal activities.[3] The introduction of amino acid and dipeptide moieties appears to be a promising strategy for enhancing the antimicrobial properties of the parent compound.

Compound/Alternative Test Organism MIC (µg/mL) Reference
Novel Derivative II-39 (an aryloxyethyl propiolate) Staphylococcus aureus (MRSA)0.78[7]
Vancomycin Staphylococcus aureus (MRSA)>0.78 (less effective than II-39)[7]
Ethanol Extract of Piper betle Methicillin-resistant Staphylococcus aureus (MRSA)19 - 625[8]
Ethanol Extract of Cleistocalyx operculatus buds Gram-positive bacteria250 - 32000[9]

MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.

The data clearly indicates that specific novel derivatives, such as aryloxyethyl propiolates based on a phenoxyethanol scaffold, can exhibit significantly higher potency against resistant bacterial strains like MRSA compared to conventional antibiotics like vancomycin.[7]

Causality in Experimental Design: Why the Disk Diffusion and Broth Microdilution Methods?

The disk diffusion method provides a rapid and straightforward initial screening of antimicrobial activity, allowing for a qualitative assessment of the zone of inhibition.[3] However, to obtain quantitative data for comparative analysis, the broth microdilution method is the gold standard. This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible microbial growth, providing a precise measure of potency.[10]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the MIC of a novel compound against a specific bacterium.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • Novel 2-(2-Isopropylphenoxy)ethanol derivative (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the test compound.

  • Perform serial two-fold dilutions of the compound in MHB directly in the 96-well plate.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

Antioxidant Potential: Scavenging Free Radicals

Phenolic compounds are renowned for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[4] The antioxidant activity of novel 2-(2-Isopropylphenoxy)ethanol derivatives is a key area of investigation, with potential applications in preventing oxidative stress-related diseases.

Comparative Analysis of Antioxidant Capacity

The antioxidant activity of phenolic compounds is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays. The results are typically expressed as EC50 or IC50 values, representing the concentration of the compound required to scavenge 50% of the free radicals.

Compound/Alternative Assay EC50/IC50 (µg/mL) Reference
Kojic acid (from Aspergillus flavus) DPPH99.3[5]
Apulian table grape skin extracts Anticancer (Caco2 cells)'Daunia N.': 35.60, 'Apenestae N.': 150.91[11]

Lower EC50/IC50 values indicate greater antioxidant activity.

While specific EC50 values for novel 2-(2-Isopropylphenoxy)ethanol derivatives are not yet widely published, the structure-activity relationships of phenolic compounds suggest that the presence of the hydroxyl and isopropyl groups should confer notable antioxidant potential.[4][5]

The Rationale Behind DPPH and FRAP Assays

The DPPH assay is a popular and straightforward method for assessing free radical scavenging activity. The stable DPPH radical has a deep violet color, which is reduced to a yellow color in the presence of an antioxidant. The change in absorbance is directly proportional to the radical scavenging capacity. The FRAP assay, on the other hand, measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), providing a measure of its total antioxidant power. Using both assays provides a more comprehensive picture of the antioxidant potential.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps for determining the DPPH radical scavenging activity of a novel compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Novel 2-(2-Isopropylphenoxy)ethanol derivative (dissolved in methanol)

  • Methanol

  • Spectrophotometer

Procedure:

  • Prepare different concentrations of the test compound in methanol.

  • Add a fixed volume of the DPPH solution to each concentration of the test compound.

  • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm against a methanol blank.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Plot the percentage of inhibition against the compound concentration to determine the EC50 value.

Anticancer Activity: Targeting Malignant Cells

The search for novel anticancer agents is a critical area of drug discovery. Phenoxy derivatives have shown promise in this field, with some compounds exhibiting potent antiproliferative activity against various cancer cell lines.[12][13]

Comparative Analysis of Anticancer Potency

The anticancer activity of a compound is typically assessed using in vitro cytotoxicity assays, such as the MTT assay, which measures the metabolic activity of cells. The results are expressed as IC50 values, the concentration of the compound that inhibits cell growth by 50%.

Compound/Alternative Cancer Cell Line IC50 (µM) Reference
Novel Hydroxylated Biphenyl Compound 11 Melanoma1.7 ± 0.5[14]
Novel Hydroxylated Biphenyl Compound 12 Melanoma2.0 ± 0.7[14]
Bouea macrophylla ethanol extract HeLa24 ± 0.8 (µg/mL)[13]
Bouea macrophylla ethanol extract HCT11628 ± 0.9 (µg/mL)[13]
Doxorubicin (Standard Drug) HeLa13.6 ± 1.3 (µg/mL)[13]
Doxorubicin (Standard Drug) HCT11615.8 ± 1.1 (µg/mL)[13]

Lower IC50 values indicate higher anticancer potency.

Novel hydroxylated biphenyl compounds, which share structural similarities with phenolic compounds, have demonstrated potent anticancer activity against melanoma cells with low micromolar IC50 values.[14] This suggests that novel 2-(2-Isopropylphenoxy)ethanol derivatives could also possess significant antiproliferative properties.

The Logic of the MTT Assay in Anticancer Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cytotoxicity. This assay is widely used for high-throughput screening of potential anticancer drugs due to its simplicity, reliability, and suitability for automation.[16]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a step-by-step guide for evaluating the in vitro anticancer activity of a novel compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Novel 2-(2-Isopropylphenoxy)ethanol derivative (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value by plotting cell viability against compound concentration.

Visualizing the Path Forward: Synthesis and Biological Screening Workflows

To provide a clear overview of the research and development process for these novel derivatives, the following diagrams illustrate the key workflows.

Synthesis Workflow

Synthesis_Workflow Start Starting Materials (2-Isopropylphenol, Ethylene Carbonate) Reaction Williamson Ether Synthesis or alternative synthetic route Start->Reaction Reaction Setup Purification Purification (e.g., Column Chromatography) Reaction->Purification Crude Product Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Purified Compound Final_Product Novel 2-(2-Isopropylphenoxy)ethanol Derivative Library Characterization->Final_Product Confirmed Structure

Caption: A generalized workflow for the synthesis of novel 2-(2-Isopropylphenoxy)ethanol derivatives.

Biological Screening Workflow

Biological_Screening_Workflow Compound_Library Library of Novel Derivatives Primary_Screening Primary Biological Screening (e.g., Disk Diffusion, DPPH, MTT) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (MIC, FRAP, Dose-Response) Hit_Identification->Secondary_Screening Lead_Selection Lead Compound Selection Secondary_Screening->Lead_Selection Further_Studies Further Studies (Mechanism of Action, In Vivo) Lead_Selection->Further_Studies

Caption: A typical workflow for the biological activity screening of a library of novel compounds.

Conclusion and Future Directions

The exploration of novel 2-(2-Isopropylphenoxy)ethanol derivatives presents a promising avenue for the discovery of new therapeutic agents and improved preservatives. The available data on related compounds suggests significant potential for potent antimicrobial, antioxidant, and anticancer activities. Future research should focus on synthesizing and screening a diverse library of these derivatives to establish comprehensive structure-activity relationships. Direct comparative studies against industry-standard alternatives are crucial to ascertain their true potential. Furthermore, in-depth mechanistic studies will be essential to understand their mode of action at a molecular level, paving the way for their rational design and development as next-generation bioactive compounds.

References

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 2021. [Link]

  • Safety review of phenoxyethanol when used as a preservative in cosmetics. Journal of the European Academy of Dermatology and Venereology, 2019. [Link]

  • Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. ResearchGate, 2025. [Link]

  • Antimicrobial efficiency of ethanol and 2-propanol alcohols used on contaminated storage phosphor plates and impact on durability of the plate. PubMed, N/A. [Link]

  • Synthesis and Biological Evaluation of a Novel Series of 2-(2'-Isopropyl-5'-methylphenoxy)acetyl Amino Acids and Dipeptides. ResearchGate, 2025. [Link]

  • Comparing the antibacterial efficacy and functionality of different commercial alcohol-based sanitizers. ResearchGate, 2023. [Link]

  • Phenoxyethanol | C8H10O2. PubChem, N/A. [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of 2-hydroxy propanoic acid derivatives. PubMed, N/A. [Link]

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. PubMed, 2021. [Link]

  • EU-OPENSCREEN: A Novel Collaborative Approach to Facilitate Chemical Biology. PMC, N/A. [Link]

  • Opinion on Phenoxyethanol. Public Health, 2016. [Link]

  • A Structure Activity Relationship (SAR) Based Case Study for a Cosmetic Ingredient. N/A, N/A. [Link]

  • Comparing the antibacterial efficacy and functionality of different commercial alcohol-based sanitizers. PMC, 2023. [Link]

  • Discovery of New Anti-MRSA Agents Based on Phenoxyethanol and Its Mechanism. ResearchGate, 2025. [Link]

  • Synthesis and evaluation of some novel derivatives of 2-propoxybenzylideneisonicotinohydrazide for their potential antimicrobial activity. ResearchGate, 2025. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 2021. [Link]

  • Potential Antimicrobial and Anticancer Activities of an Ethanol Extract from Bouea macrophylla. MDPI, N/A. [Link]

  • Antimicrobial, Antioxidant and Antiproliferative Activities of Novel Quinolones. N/A, 2025. [Link]

  • Safety review of phenoxyethanol when used as a preservative in cosmetics. N/A, N/A. [Link]

  • Antimicrobial Activities of Methanol, Ethanol and Supercritical CO2 Extracts of Philippine Piper betle L. on Clinical Isolates of Gram Positive and Gram Negative Bacteria with Transferable Multiple Drug Resistance. PLOS One, N/A. [Link]

  • Synthesis of epoxide derivatives and their biological activity. World Journal of Pharmaceutical Research, N/A. [Link]

  • Comparative Study of Disinfectants and Conventional Antibiotics Efficacy on Selected ESKAPE Pathogens. SciSpace, 2022. [Link]

  • Quantitative structure-activity relationship analysis of phenolic antioxidants. PubMed, N/A. [Link]

  • Comparison of Techniques and Solvents on the Antimicrobial and Antioxidant Potential of Extracts from Acacia dealbata and Olea europaea. MDPI, N/A. [Link]

  • The Potential Risk Assessment of Phenoxyethanol with a Versatile Model System. PMC, 2020. [Link]

  • Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. ResearchGate, 2020. [Link]

  • Correlation between antioxidant and anticancer activity and phenolic profile of new Apulian table grape genotypes (V. Vinifera L.). Frontiers, 2023. [Link]

  • Chemical composition, antimicrobial and antioxidant activities of the essential oil and the ethanol extract of Cleistocalyx operculatus (Roxb.) Merr and Perry buds. PubMed, N/A. [Link]

  • Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. ResearchGate, 2025. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Phenoxyethanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of phenoxyethanol, a widely used preservative in cosmetics and pharmaceuticals, is paramount for ensuring product safety and regulatory compliance.[1][2] The European Union, for instance, restricts the concentration of phenoxyethanol in cosmetic products to a maximum of 1%.[2] This guide provides an in-depth comparison of the primary analytical methods for phenoxyethanol determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. Through a detailed exploration of their underlying principles, step-by-step experimental protocols, and comparative performance data, this document serves as a practical resource for selecting and validating the most suitable method for your specific application.

The core of robust analytical science lies not just in the application of a method but in understanding its performance relative to other available techniques. Cross-validation, the process of corroborating results from one method with those from another, provides the highest level of confidence in analytical data. This guide is structured to facilitate this understanding, empowering you to make informed decisions in your laboratory.

Principles of Analyzed Techniques

Phenoxyethanol (C8H10O2) is a colorless, oily liquid with a faint aromatic odor.[3] Its chemical properties lend it to analysis by several instrumental methods.

  • High-Performance Liquid Chromatography (HPLC): A highly versatile and widely used technique for the separation and quantification of compounds in a liquid matrix.[1] In the context of phenoxyethanol analysis, reversed-phase HPLC is typically employed, where phenoxyethanol, a moderately polar compound, is separated on a nonpolar stationary phase with a polar mobile phase. Detection is commonly achieved using a UV detector, as the aromatic ring in phenoxyethanol absorbs UV light.[4][5]

  • Gas Chromatography (GC): An analytical technique used to separate and analyze compounds that can be vaporized without decomposition.[1] Phenoxyethanol's volatility makes it amenable to GC analysis. The sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation is based on the differential partitioning of the analyte between the mobile and stationary phases. A Flame Ionization Detector (FID) is commonly used for detection.

  • UV-Vis Spectrophotometry: A simpler, more accessible technique that measures the absorption of ultraviolet or visible light by a substance in solution.[1] While less specific than chromatographic methods, it can be a rapid and cost-effective tool for the quantification of a known compound in a simple matrix, based on Beer-Lambert's law.

Experimental Workflows and Protocols

The following sections provide detailed, step-by-step protocols for the analysis of phenoxyethanol using HPLC-UV, GC-FID, and UV-Vis Spectrophotometry. These protocols are designed to be self-validating, incorporating system suitability checks to ensure the reliability of the generated data.

Cross-Validation Workflow

The diagram below illustrates a logical workflow for the cross-validation of analytical methods for phenoxyethanol.

Cross_Validation_Workflow cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Data Comparison & Evaluation A Develop & Validate HPLC-UV Method D Analyze the Same Sample Batch with Each Validated Method A->D B Develop & Validate GC-FID Method B->D C Develop & Validate UV-Vis Method C->D E Compare Quantitative Results (e.g., using t-test or ANOVA) D->E F Evaluate Method Performance (Accuracy, Precision, Linearity, etc.) E->F G Conclusion on Method Interchangeability & Selection F->G

Caption: A workflow diagram for the cross-validation of analytical methods.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is based on a reversed-phase HPLC method with UV detection, a common and robust approach for phenoxyethanol quantification.[4][5][6]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[6]

  • Column: C8 or C18 column (e.g., 150 x 4.6 mm, 5 µm).[4][6] The choice of a C8 or C18 column is based on the principle of reversed-phase chromatography, where the nonpolar stationary phase effectively retains the moderately polar phenoxyethanol.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50, v/v).[4][7] This composition provides a good balance of elution strength to achieve a reasonable retention time and good peak shape for phenoxyethanol.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.[4] Maintaining a constant column temperature ensures reproducible retention times.

  • Detection Wavelength: 270 nm, which is a common wavelength for detecting phenoxyethanol.[4]

  • Injection Volume: 10 µL.

2. Preparation of Standard Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 100 mg of phenoxyethanol reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the expected range of the samples (e.g., 0.1, 0.25, 0.5, 0.75, and 1.0 mg/mL).

3. Preparation of Sample Solutions:

  • Accurately weigh a portion of the sample (e.g., a cream or lotion) expected to contain a known amount of phenoxyethanol into a suitable volumetric flask.

  • Add a portion of the mobile phase and sonicate for 10-15 minutes to extract the phenoxyethanol.[7]

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.[7][8]

4. System Suitability:

  • Inject the mid-point calibration standard five times.

  • The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.

  • The tailing factor for the phenoxyethanol peak should be ≤ 2.0.

  • The theoretical plates for the phenoxyethanol peak should be ≥ 2000.

5. Analysis:

  • Construct a calibration curve by plotting the peak area of the phenoxyethanol standards against their concentrations.

  • Inject the sample solutions and determine the concentration of phenoxyethanol from the calibration curve.

Gas Chromatography (GC-FID) Protocol

This protocol outlines a general GC-FID method suitable for the determination of phenoxyethanol.

1. Instrumentation and Chromatographic Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a suitable capillary column.

  • Column: A polar capillary column (e.g., DB-WAX or similar, 30 m x 0.25 mm, 0.25 µm film thickness). The polar stationary phase provides good retention and peak shape for the polar phenoxyethanol.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 220°C at 10°C/min, and hold for 5 minutes. This temperature program allows for the elution of phenoxyethanol in a reasonable time with good separation from any potential interfering peaks.

  • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).

2. Preparation of Standard Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 100 mg of phenoxyethanol reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent such as methanol or isopropanol.[9]

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the solvent to cover the expected sample concentration range.

3. Preparation of Sample Solutions:

  • Accurately weigh a portion of the sample into a vial.

  • Add a known volume of solvent and extract the phenoxyethanol by vortexing and/or sonication.

  • Centrifuge the sample to separate any undissolved matrix components.

  • Transfer an aliquot of the supernatant to an autosampler vial for injection.

4. System Suitability:

  • Inject the mid-point calibration standard five times.

  • The RSD of the peak areas should be ≤ 2.0%.

  • The tailing factor for the phenoxyethanol peak should be ≤ 2.0.

5. Analysis:

  • Generate a calibration curve by plotting the peak area of the phenoxyethanol standards against their concentrations.

  • Inject the sample solutions and calculate the concentration of phenoxyethanol using the calibration curve.

UV-Vis Spectrophotometry Protocol

This protocol describes a straightforward UV-Vis spectrophotometric method for the quantification of phenoxyethanol.

1. Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

2. Preparation of Standard Solutions:

  • Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC protocol, using a suitable solvent that is transparent in the UV region of interest (e.g., methanol or ethanol).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the solvent.

3. Sample Preparation:

  • Prepare the sample solution as described in the GC protocol, ensuring the final solution is clear and free of particulate matter.

4. Analysis:

  • Determine the wavelength of maximum absorbance (λmax) of phenoxyethanol by scanning a standard solution (typically around 270 nm).

  • Measure the absorbance of the calibration standards and the sample solutions at the λmax.

  • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of phenoxyethanol in the sample solutions from the calibration curve.

Comparative Performance Data

The following table summarizes the typical performance characteristics of the three analytical methods for phenoxyethanol determination. The data presented are representative values based on published literature and are intended for comparative purposes.[4][5]

Performance ParameterHPLC-UVGC-FIDUV-Vis Spectrophotometry
Specificity High (separation of analyte from matrix components)High (separation of volatile compounds)Low (potential for interference from other UV-absorbing compounds)
Linearity (R²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98-102%97-103%95-105%
Precision (RSD%) < 2%< 3%< 5%
Limit of Detection (LOD) Low (ng/mL range)[4]Low (ng/mL range)Moderate (µg/mL range)
Analysis Time per Sample 5-15 minutes10-20 minutes< 5 minutes
Cost & Complexity HighHighLow

Causality Behind Experimental Choices and Method Selection

The choice of an analytical method is a critical decision that should be based on a thorough understanding of the sample matrix, the required sensitivity, and the available resources.

Method Validation Parameters

The relationship between the core validation parameters as defined by the International Council for Harmonisation (ICH) guideline Q2(R1) is crucial for a robust analytical procedure.[4][10][11][12]

Validation_Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Accuracy->Range Precision->Range LOD Limit of Detection Precision->LOD LOQ Limit of Quantitation Precision->LOQ Robustness Robustness

Caption: Interrelationship of analytical method validation parameters.

  • HPLC-UV is often the method of choice for complex matrices such as creams and lotions due to its high specificity and resolving power. The ability to separate phenoxyethanol from other formulation components is a significant advantage. The choice of a C18 or C8 column and an acetonitrile/water mobile phase is a well-established practice for retaining and eluting moderately polar compounds like phenoxyethanol.

  • GC-FID is a powerful alternative, particularly for samples where the matrix is less complex or when high sensitivity is required. The primary prerequisite is that the analyte is volatile and thermally stable. The use of a polar column is essential for retaining the polar phenoxyethanol and achieving good peak symmetry.

  • UV-Vis Spectrophotometry is best suited for screening purposes or for the analysis of simple formulations where phenoxyethanol is the primary UV-absorbing species. Its low cost and speed are attractive, but its lack of specificity is a major limitation for complex samples.

Conclusion

The cross-validation of analytical methods is a cornerstone of good scientific practice, providing a high degree of certainty in analytical results. For the quantification of phenoxyethanol, both HPLC-UV and GC-FID offer excellent specificity, accuracy, and precision, making them suitable for regulatory submissions and quality control. The choice between these two techniques will often depend on the specific sample matrix and the instrumentation available in the laboratory. UV-Vis spectrophotometry, while less specific, can be a valuable tool for rapid screening in appropriate contexts.

By understanding the principles, performance characteristics, and practical considerations of each method, researchers and drug development professionals can confidently select and validate the most appropriate analytical approach for their needs, ensuring the safety and quality of their products.

References

  • NANOLAB. Phenoxyethanol in Cosmetics: Safety and Quality Analysis. [Link]

  • Istanbul University Press. A new and rapid HPLC method for the determination of phenoxyethanol in topical formulation. Published April 30, 2024. [Link]

  • National Center for Biotechnology Information. Phenoxyethanol. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation. Published May 1, 2011. [Link]

  • FILAB. Laboratory analysis and determination of phenoxyethanol contents in cosmetic products. [Link]

  • SCION Instruments. Simultaneous Analysis of Phenoxyethanol and Parabens. Published August 26, 2021. [Link]

  • Madar Corporation. PHENOXYETHANOL - Certificate of Analysis. [Link]

  • DergiPark. A new and rapid HPLC method for the determination of phenoxyethanol in topical formulation. [Link]

  • National Center for Biotechnology Information. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Published March 1, 2012. [Link]

  • Pharmacopeia.cn. Phenoxyethanol. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Published November 1996. [Link]

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A Comparative Analysis of Ethanol and Isopropanol for Disinfection in Research and Pharmaceutical Environments

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of disinfection and contamination control, ethanol and isopropanol are ubiquitous. Their broad-spectrum antimicrobial properties, coupled with their volatility and relatively low cost, have established them as mainstays in laboratories and manufacturing facilities worldwide. However, a nuanced understanding of their respective strengths and weaknesses is critical for their effective and appropriate application. This guide provides an in-depth comparison of the disinfectant efficacy of ethanol and isopropanol, supported by experimental data and practical insights for researchers, scientists, and drug development professionals.

The Fundamental Science of Alcohol Disinfection

At a molecular level, both ethanol and isopropanol exert their antimicrobial effects through a process of protein denaturation. The presence of water is crucial for this mechanism. Aqueous alcohol solutions are more effective disinfectants than absolute alcohols because water acts as a catalyst, facilitating the denaturation of proteins in the cell membranes of microorganisms. This leads to the loss of membrane integrity, dehydration, and ultimately, cell death.[1][2][3] Pure alcohols are less effective as they cause rapid coagulation of surface proteins, which can prevent the alcohol from penetrating the cell and reaching the essential proteins within.

Key Physicochemical Properties

A foundational understanding of the physical and chemical differences between ethanol and isopropanol is essential to appreciating their varied applications.

PropertyEthanol (Ethyl Alcohol)Isopropanol (Isopropyl Alcohol)
Chemical Formula C₂H₅OHC₃H₇OH
Boiling Point 78.5°C (173.3°F)82.6°C (180.7°F)
Evaporation Rate Slower than IsopropanolFaster than Ethanol
Toxicity (Ingestion) Less toxicMore toxic
Odor Characteristic alcoholic odorStrong, chemical-like odor

Comparative Efficacy: A Data-Driven Analysis

The selection of an appropriate alcohol disinfectant is contingent on the target microorganisms and the specific application. While both are broad-spectrum, their efficacy against different classes of microbes varies.

Optimal Concentration for Disinfection

The optimal concentration for both ethanol and isopropanol for general disinfection is between 60% and 90% in aqueous solution.[1][4][5] Concentrations below 50% show a sharp decline in antimicrobial activity.[1][2] While 70% is a commonly used and effective concentration, some studies suggest that ethanol may have optimal efficacy in the 80-85% range for certain applications.[6]

Antimicrobial Spectrum

Bacteria: Both ethanol and isopropanol are rapidly bactericidal against vegetative forms of bacteria, including common laboratory strains and clinically relevant pathogens such as Staphylococcus aureus and Escherichia coli.[1][7] Isopropanol has been reported to be slightly more bactericidal than ethanol against E. coli and S. aureus.[1] Both are also effective against mycobacteria, the causative agents of tuberculosis.[1][7] However, neither ethanol nor isopropanol is sporicidal and should not be used for sterilization.[1]

Viruses: The virucidal activity of ethanol and isopropanol is a key differentiator. Ethanol is generally considered to have a broader and more potent virucidal profile.[8]

  • Enveloped Viruses: Both alcohols are highly effective against enveloped viruses, which have a lipid membrane that is easily disrupted by the solvent action of the alcohols. This category includes influenza virus, herpes simplex virus, and human immunodeficiency virus (HIV).[1][7][9]

  • Non-enveloped Viruses: Ethanol is more effective against many non-enveloped viruses, such as rhinoviruses, adenoviruses, and rotaviruses.[1][7][9] Isopropanol has limited activity against these more resistant viruses.[1][8][9] Neither alcohol is effective against hepatitis A virus or poliovirus.[1][9]

Fungi: Both alcohols are fungicidal, effectively killing a range of common fungal pathogens.[1]

Efficacy Against Specific Pathogens
MicroorganismEthanol EfficacyIsopropanol Efficacy
Staphylococcus aureus HighSlightly Higher than Ethanol
Escherichia coli HighSlightly Higher than Ethanol
Mycobacterium tuberculosis HighHigh
Influenza Virus (enveloped) HighHigh
Herpes Simplex Virus (enveloped) HighHigh
HIV (enveloped) HighHigh
Rhinovirus (non-enveloped) Moderate to HighLow
Adenovirus (non-enveloped) Moderate to HighLow
Hepatitis A Virus (non-enveloped) IneffectiveIneffective
Poliovirus (non-enveloped) IneffectiveIneffective

Practical Considerations in a Laboratory Setting

Beyond raw efficacy, several practical factors influence the choice between ethanol and isopropanol.

Contact Time: The time a disinfectant must remain wet on a surface to achieve its claimed level of microbial kill is known as the contact time.[7] Due to its faster evaporation rate, isopropanol may not maintain the required contact time, especially on large surfaces or in well-ventilated areas.[4] Ethanol's slower evaporation can be advantageous in ensuring adequate contact time.[4]

Material Compatibility: Prolonged and repeated exposure to both alcohols can cause damage to certain materials, including some plastics, rubber, and shellac coatings.[10] Isopropanol can be particularly aggressive towards certain plastics. It is always advisable to consult manufacturer guidelines for equipment and surface compatibility.

Residue: Isopropanol's rapid evaporation generally leaves minimal residue, making it a preferred choice for disinfecting sensitive electronic components and in cleanroom environments.[4][11]

Toxicity and Safety: Isopropanol is more toxic than ethanol if ingested.[7][11] Both alcohols are flammable and should be used in well-ventilated areas, away from ignition sources.

Experimental Protocols

To ensure the validity of disinfection procedures, standardized testing methodologies should be employed. The following are simplified overviews of common protocols.

Suspension Test (e.g., ASTM E2315)

This method assesses the efficacy of a disinfectant against a liquid suspension of microorganisms.

Workflow:

  • Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Exposure: Add a specified volume of the disinfectant to the microbial suspension.

  • Contact Time: Allow the disinfectant to act for a predetermined contact time (e.g., 60 seconds).

  • Neutralization: Add a neutralizer to inactivate the disinfectant.

  • Enumeration: Plate the neutralized solution onto growth media and incubate.

  • Calculation: Compare the number of surviving microorganisms to an untreated control to calculate the log reduction.

G cluster_prep Preparation cluster_exp Exposure & Neutralization cluster_analysis Analysis A Standardized Microbial Suspension B Add Disinfectant A->B C Contact Time B->C D Add Neutralizer C->D E Plate and Incubate D->E F Enumerate Survivors E->F G Calculate Log Reduction F->G

Caption: Workflow for a Suspension Disinfectant Efficacy Test.

Carrier Test (e.g., AOAC Use-Dilution Method)

This test evaluates a disinfectant's ability to decontaminate a non-porous surface.

Workflow:

  • Carrier Inoculation: Inoculate a sterile carrier (e.g., stainless steel cylinder) with the test microorganism and allow it to dry.

  • Exposure: Immerse the inoculated carrier in the disinfectant solution for the specified contact time.

  • Neutralization and Elution: Transfer the carrier to a neutralizing broth to inactivate the disinfectant and elute any surviving microorganisms.

  • Incubation: Incubate the broth.

  • Observation: Observe the broth for turbidity, which indicates microbial growth and a failure of the disinfectant at that concentration.

G cluster_prep Preparation cluster_exp Exposure & Neutralization cluster_analysis Analysis A Inoculate & Dry Carrier B Immerse in Disinfectant A->B C Transfer to Neutralizer B->C D Incubate Broth C->D E Observe for Growth D->E

Caption: Workflow for a Carrier-Based Disinfectant Efficacy Test.

Conclusion and Recommendations

The choice between ethanol and isopropanol is not a matter of one being definitively superior to the other, but rather a decision based on a comprehensive assessment of the specific application.

  • Ethanol is often the preferred choice for general disinfection in pharmaceutical and healthcare settings due to its superior virucidal activity against non-enveloped viruses and its lower toxicity.[11] Its slower evaporation rate can also be beneficial for ensuring adequate surface contact time.

  • Isopropanol is highly effective for the disinfection of surfaces and equipment where rapid evaporation and low residue are critical, such as in electronics manufacturing and cleanrooms.[11] It also demonstrates slightly greater bactericidal activity than ethanol for some common bacteria.[1]

For comprehensive contamination control, it is essential to consider the limitations of both alcohols, particularly their lack of sporicidal activity. In situations where bacterial spores are a concern, a sporicidal agent should be used. Ultimately, a well-informed decision, guided by an understanding of the chemical properties, antimicrobial spectrum, and practical considerations of both ethanol and isopropanol, will lead to more effective and reliable disinfection protocols.

References

  • Centers for Disease Control and Prevention. (2023). Chemical Disinfectants. Retrieved from [Link]

  • Purosolv. (2024). Ethanol vs. IPA: Choosing the Most Effective Disinfectant. Retrieved from [Link]

  • Simple Solvents. (2020). Ethanol vs Isopropyl Alcohol: Alcohol Percentage and Efficacy. Retrieved from [Link]

  • Maxill. (2021). Ethanol Alcohol vs Isopropyl Alcohol: Which is Better?. Retrieved from [Link]

  • Healthline. (2021). Ethyl Alcohol vs. Isopropyl Alcohol: Uses and Effectiveness. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Antibacterial properties of Ethanol and Isopropanol. Retrieved from [Link]

  • Production Automation Corporation. (2017). Why Is 70% Isopropyl Alcohol (IPA) a Better Disinfectant than 99% Isopropanol, and What Is IPA Used For?. Retrieved from [Link]

  • Cleanroom Supplies. (n.d.). IPA and DE Alcohol Disinfectant Selection Guide. Retrieved from [Link]

  • Pal International. (2025). Alcohol Content in Disinfectant Products. Retrieved from [Link]

  • World Health Organization. (n.d.). Use of disinfectants: alcohol and bleach. In Infection Prevention and Control of Epidemic- and Pandemic-Prone Acute Respiratory Infections in Health Care. Retrieved from [Link]

  • Healthline. (2020). Does Alcohol Kill Germs? Using Isopropyl, Ethanol to Destroy Germs. Retrieved from [Link]

  • Sousa, F. G. D., et al. (2020). Evaluating ethanol concentrations against Staphylococcus spp: a proposal for improving nosocomial bacteria control. Journal of Hospital Infection. Retrieved from [Link]

  • Berkshire Corporation. (2020). Toxic Alcohols 101: Ethanol, Methanol, Isopropanol. Retrieved from [Link]

  • Beyond Pesticides. (2023). Alcohols: Ethanol, Isopropanol. Retrieved from [Link]

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A Guide to the Conformational Landscape of 2-(2-Isopropylphenoxy)ethanol and its Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and material scientists, a profound understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparative analysis of the conformational preferences of 2-(2-isopropylphenoxy)ethanol and its structural analogs. We will explore how subtle changes in chemical structure can significantly influence conformational equilibrium, a critical factor in drug-receptor interactions, material properties, and reaction dynamics. This guide synthesizes experimental data from nuclear magnetic resonance (NMR) spectroscopy and theoretical insights from Density Functional Theory (DFT) calculations to provide a comprehensive overview for professionals in the field.

The Significance of Conformational Analysis in Aryloxyethanols

The aryloxyethanol scaffold is a common motif in pharmaceuticals and functional materials. The conformational flexibility of the O-CH₂-CH₂-OH side chain, governed by rotation around the C-C and C-O bonds, dictates the spatial arrangement of the hydroxyl and aromatic moieties. This, in turn, influences the molecule's ability to engage in crucial intermolecular and intramolecular interactions, such as hydrogen bonding. For instance, the orientation of the terminal hydroxyl group can determine whether it acts as a hydrogen bond donor to a biological target or forms an intramolecular hydrogen bond with the ether oxygen or the aromatic ring, thereby modulating its physicochemical properties.

The presence of a bulky ortho-substituent, such as an isopropyl group in 2-(2-isopropylphenoxy)ethanol, introduces significant steric hindrance that profoundly impacts the conformational landscape. Understanding these steric and electronic effects is key to rational drug design and the development of materials with tailored properties.

Methodologies for Elucidating Conformational Preferences

A combination of experimental and computational techniques is essential for a thorough conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful experimental tool for studying the conformation of molecules in solution.[1] Vicinal coupling constants (³J) between protons on adjacent atoms are particularly informative, as their magnitude is related to the dihedral angle between them, as described by the Karplus equation. By measuring the ³JHH values for the protons in the ethoxy side chain, we can deduce the preferred rotamer populations.

Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide information about through-space proximity between protons, helping to distinguish between different folded conformations.

Density Functional Theory (DFT) Calculations

Computational methods, particularly DFT, have become indispensable for conformational analysis.[2] DFT calculations allow for the exploration of the potential energy surface of a molecule to identify stable conformers (local minima) and the transition states that connect them.[3] By calculating the relative energies of different conformers, we can predict their equilibrium populations.[4] Geometric parameters, such as dihedral angles and bond lengths, obtained from DFT calculations provide a detailed picture of the three-dimensional structure of each conformer.

Experimental Protocols

Synthesis of 2-(Aryloxy)ethanols

A general and efficient method for the synthesis of 2-(aryloxy)ethanols is the Williamson ether synthesis.

Step-by-Step Protocol:

  • To a solution of the corresponding phenol (1.0 eq.) in a suitable solvent such as acetone or DMF, add a base, typically potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-bromoethanol or 2-chloroethanol (1.2 eq.) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(aryloxy)ethanol.

NMR Spectroscopic Analysis

Sample Preparation:

  • Dissolve approximately 10 mg of the purified 2-(aryloxy)ethanol in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Data Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum to identify the chemical shifts and coupling patterns of the protons.

  • Perform a homonuclear correlation spectroscopy (COSY) experiment to confirm the coupling relationships between the protons in the ethoxy side chain.

  • For quantitative analysis of conformer populations, acquire a high-resolution one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio, allowing for accurate integration and measurement of coupling constants.

Computational Modeling with DFT

Workflow:

  • Initial Structure Generation: Build the initial 3D structure of the 2-(aryloxy)ethanol molecule using a molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers. This involves rotating around the key dihedral angles (C(aryl)-O, O-C, and C-C of the ethoxy chain).

  • Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[5]

  • Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

  • Population Analysis: Calculate the Boltzmann population of each conformer at a given temperature based on their relative Gibbs free energies.

DFT_Workflow A Initial 3D Structure Generation B Conformational Search (Rotation of Dihedral Angles) A->B C Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) B->C D Frequency Calculation (Verify Minima & Obtain Gibbs Free Energy) C->D E Population Analysis (Boltzmann Distribution) D->E

Caption: A typical workflow for the computational analysis of molecular conformers using DFT.

Comparative Conformational Analysis

Due to the lack of specific experimental data for 2-(2-isopropylphenoxy)ethanol in the literature, we will draw comparisons with closely related analogs to infer its conformational behavior.

The Influence of the Ortho-Isopropyl Group

The presence of a bulky isopropyl group at the ortho position of the phenoxy ring is expected to exert a significant steric influence on the orientation of the ethoxy side chain. Studies on 2-isopropylphenol have shown that the molecule adopts a conformation where the methine C-H bond of the isopropyl group points towards the hydroxyl group.[6] This arrangement minimizes steric repulsion.

By analogy, in 2-(2-isopropylphenoxy)ethanol, the ethoxy group is likely to be oriented away from the isopropyl group to alleviate steric hindrance. This will have a direct impact on the preferred dihedral angle around the C(aryl)-O bond.

Intramolecular Hydrogen Bonding

A key determinant of the conformation of 2-aryloxyethanols is the potential for intramolecular hydrogen bonding between the terminal hydroxyl proton and the ether oxygen atom. The formation of this hydrogen bond leads to a folded or gauche conformation around the O-C-C-O backbone.

In unsubstituted 2-phenoxyethanol, a dynamic equilibrium exists between conformers with and without this intramolecular hydrogen bond. The strength of this interaction can be influenced by the electronic nature of the aromatic ring and the solvent.

For 2-(2-isopropylphenoxy)ethanol, the steric bulk of the ortho-isopropyl group may influence the preferred geometry for intramolecular hydrogen bonding. DFT calculations on the closely related 2-isopropylaminoethanol revealed that the most stable conformers are stabilized by an O-H···N intramolecular hydrogen bond.[5] This suggests that a similar O-H···O interaction is likely to be a dominant feature in the conformational equilibrium of 2-(2-isopropylphenoxy)ethanol.

Conformational_Equilibrium A Extended Conformer (No Intramolecular H-bond) B Folded Conformer (Intramolecular H-bond) A->B Conformational Equilibrium

Caption: The conformational equilibrium in 2-aryloxyethanols between extended and folded forms.

Comparison with Other Ortho-Substituted Analogs

The conformational preferences of 2-(2-isopropylphenoxy)ethanol can be contextualized by comparing it with other ortho-substituted analogs.

Ortho-Substituent Expected Dominant Conformation Key Influencing Factors
-H (unsubstituted)Equilibrium between extended and foldedIntramolecular H-bonding vs. solvation
-Cl, -BrLikely favors folded conformationIntramolecular H-bonding, potential weak C-H···X interactions.[1]
-CH₃Folded conformation likely, with some steric influenceModerate steric hindrance, intramolecular H-bonding.
-CH(CH₃)₂ (Isopropyl) Strongly favors folded conformation away from the isopropyl group Significant steric hindrance, strong drive for intramolecular H-bonding. [5][6]

This comparison highlights a general trend: as the steric bulk of the ortho-substituent increases, the conformational freedom of the molecule decreases, and specific folded conformations that minimize steric clashes become more populated.

Conclusion and Future Directions

The conformational analysis of 2-(2-isopropylphenoxy)ethanol, while not explicitly detailed in the current literature, can be reliably inferred through comparison with its structural analogs. The bulky ortho-isopropyl group is expected to play a dominant role in dictating the orientation of the phenoxy ring, while the propensity for intramolecular hydrogen bonding will likely favor a folded conformation of the ethoxyethanol side chain.

This guide provides a robust framework for researchers to approach the conformational analysis of this and related molecules. Future experimental and computational studies are warranted to provide precise quantitative data on the conformational landscape of 2-(2-isopropylphenoxy)ethanol. Such studies would involve detailed NMR analysis, including the measurement of coupling constants and NOEs, coupled with high-level DFT calculations to precisely map the potential energy surface. These investigations will undoubtedly provide valuable insights for the rational design of novel pharmaceuticals and advanced materials based on the versatile aryloxyethanol scaffold.

References

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